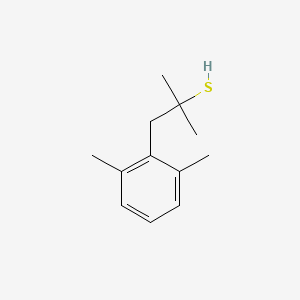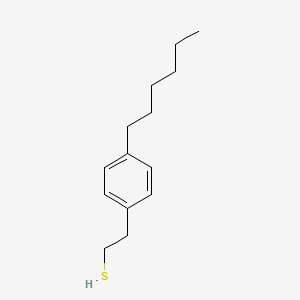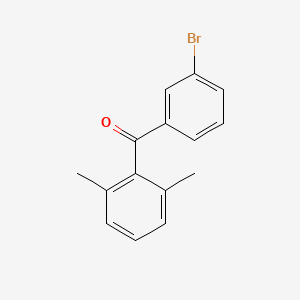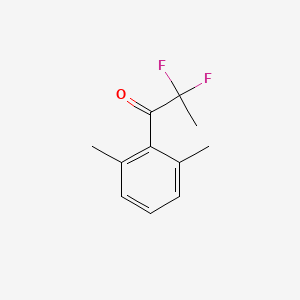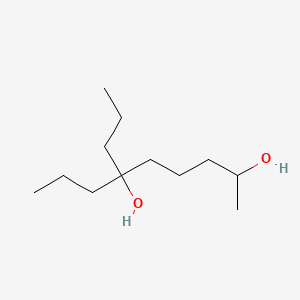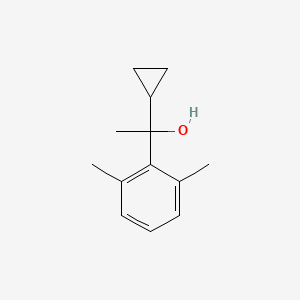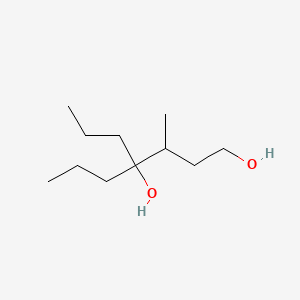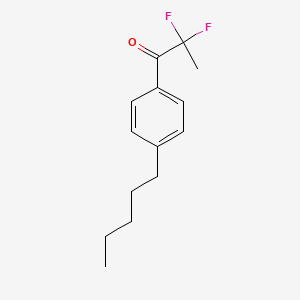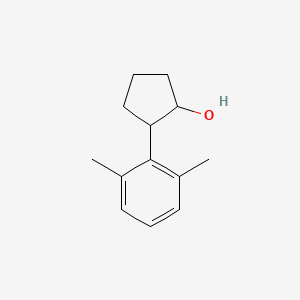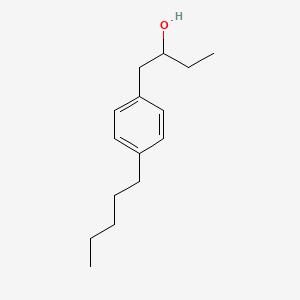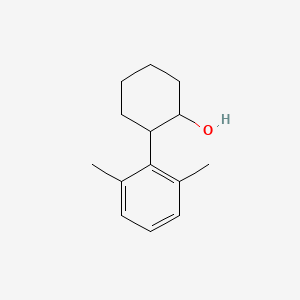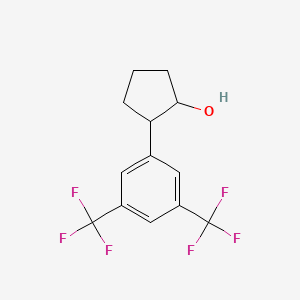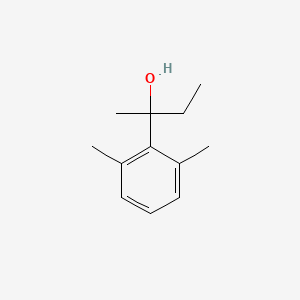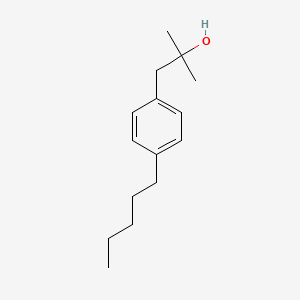
1-(4-Pentylphenyl)-2-methyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)-2-methyl-2-propanol, also known as 4-Pentylphenol, is an organic compound belonging to the class of phenols. It is a colorless liquid with a sweet, floral odor, and is often used in the production of fragrances, flavors, and pharmaceuticals. 4-Pentylphenol is an important intermediate in the synthesis of many compounds, such as esters, ethers, and amines. In addition, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanolol is still not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the activity of several other enzymes, including tyrosinase and lipoxygenase.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-bacterial, anti-fungal, and anti-viral properties. Furthermore, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been found to possess anti-diabetic properties, and may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments is its low cost and easy availability. Additionally, it is a relatively safe compound, and is not toxic at the concentrations typically used in laboratory experiments. However, there are some limitations to using 1-(4-Pentylphenyl)-2-methyl-2-propanolol in laboratory experiments. For example, the compound is sensitive to light and air, and must be stored in a cool, dark place. Additionally, the compound has a relatively low solubility in water, and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before use.
Direcciones Futuras
There are a number of potential future directions for the study of 1-(4-Pentylphenyl)-2-methyl-2-propanolol. For example, further studies are needed to better understand the exact mechanism of action of the compound, and to identify additional potential applications for the compound. Additionally, further research is needed to determine the optimal dosage and administration of the compound for various medical conditions. Additionally, further studies are needed to investigate the safety and efficacy of the compound in humans. Finally, further research is needed to identify new synthetic routes for the production of 1-(4-Pentylphenyl)-2-methyl-2-propanolol.
Métodos De Síntesis
1-(4-Pentylphenyl)-2-methyl-2-propanolol is synthesized through a condensation reaction of pentanal and phenol, catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80°C, and the resulting product is a colorless liquid with a sweet, floral odor. The yield of the reaction is approximately 70%.
Aplicaciones Científicas De Investigación
1-(4-Pentylphenyl)-2-methyl-2-propanolol has been extensively studied in recent years due to its potential applications in the fields of medicine, biotechnology, and agriculture. In particular, it has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, 1-(4-Pentylphenyl)-2-methyl-2-propanolol has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLRKNSRRYFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

